5-bromo-3-nitro-1H-1,2,4-triazole
Description
General Context of Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. numberanalytics.com These heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique chemical and physical properties to the molecules. numberanalytics.com The field is vast, with millions of known heterocyclic compounds, and continues to expand through ongoing synthesis and discovery. ecampus.comwiley.com
Heterocyclic compounds are ubiquitous in nature, forming the structural basis for a wide array of biologically crucial molecules such as vitamins, coenzymes, alkaloids, and the nucleic acids DNA and RNA. e-bookshelf.de Their presence is also fundamental to the structure of carbohydrates, with furanose and pyranose rings being key examples of oxygen-containing heterocycles. e-bookshelf.de This natural abundance underscores their importance in biological processes and provides a rich source of lead compounds for drug discovery. e-bookshelf.deorganic-chemistry.org Consequently, heterocyclic chemistry is intimately linked with medicinal chemistry, with a significant portion of pharmaceutical agents being based on heterocyclic frameworks. e-bookshelf.de
The synthesis of heterocyclic compounds is a major focus of research, driven by the quest for new materials with novel properties and applications in medicine, agriculture, and materials science. e-bookshelf.de Synthetic methodologies range from classical intramolecular cyclizations to modern techniques involving metal catalysis, radical intermediates, and cycloaddition reactions. ecampus.comwiley.com The continuous development of these synthetic routes is crucial for accessing new and complex heterocyclic structures. doi.orgfrontiersin.orgnih.gov
Significance of 1,2,4-Triazole (B32235) Scaffolds in Chemical Research
Among the vast family of heterocycles, the 1,2,4-triazole ring system has emerged as a particularly significant scaffold in chemical research. researchgate.net This five-membered ring containing three nitrogen atoms is a versatile building block, and its derivatives have demonstrated a broad spectrum of biological activities. researchgate.netresearchgate.net The unique structural features of the 1,2,4-triazole ring, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, enable it to interact with high affinity at biological receptors. nih.gov
The pharmacological importance of 1,2,4-triazoles is well-established, with numerous derivatives finding application as antifungal, antibacterial, anticancer, anticonvulsant, and antiviral agents. researchgate.netresearchgate.netnih.gov Prominent examples of drugs containing the 1,2,4-triazole moiety include the antifungal fluconazole (B54011) and the anxiolytic alprazolam. researchgate.net The demonstrated success of these compounds has spurred extensive research into the synthesis and biological evaluation of new 1,2,4-triazole derivatives. researchgate.netresearchgate.net
Beyond their medicinal applications, 1,2,4-triazoles are also of interest in materials science. researchgate.net Their high nitrogen content and thermal stability make them attractive precursors for the development of energetic materials. researchgate.net The ability to introduce various substituents onto the triazole ring allows for the fine-tuning of properties such as density, heat of formation, and sensitivity. researchgate.net
Positioning of 5-bromo-3-nitro-1H-1,2,4-triazole within Nitro- and Halogen-Substituted Heterocycles
The compound this compound is a prime example of a multiply substituted heterocycle, incorporating both a halogen (bromo) and a nitro group. This combination of substituents on the 1,2,4-triazole core gives rise to a unique set of chemical properties and reactivity patterns. The presence of both a bromo and a nitro group on the triazole ring significantly influences its electronic nature, making it a valuable intermediate in organic synthesis. researchgate.net
The introduction of halogen atoms and nitro groups into heterocyclic rings is a common strategy in medicinal chemistry and materials science to modulate the properties of the parent compound. nih.govnih.govacs.org Halogens can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can influence binding to biological targets. nih.gov The nitro group is a strong electron-withdrawing group, which can activate the ring towards nucleophilic substitution and is a key component in many energetic materials due to its contribution to the oxygen balance and energy content of the molecule. nih.govenergetic-materials.org.cn
Overview of Research Trajectories for Substituted 1,2,4-Triazoles
Research into substituted 1,2,4-triazoles is following several key trajectories. A major focus remains on the development of new therapeutic agents. researchgate.netnih.gov Scientists are actively exploring the synthesis of novel 1,2,4-triazole derivatives and evaluating their efficacy against a wide range of diseases, including fungal and bacterial infections, cancer, and viral illnesses. researchgate.netresearchgate.netnih.gov This often involves the creation of hybrid molecules that combine the 1,2,4-triazole scaffold with other pharmacologically active moieties to enhance potency and overcome drug resistance. nih.govnih.gov
Another significant area of research is the application of 1,2,4-triazoles in materials science, particularly in the field of energetic materials. researchgate.netenergetic-materials.org.cn Researchers are synthesizing and characterizing new high-energy-density materials based on the 1,2,4-triazole ring, aiming to develop explosives and propellants with improved performance and reduced sensitivity. energetic-materials.org.cnenergetic-materials.org.cn The introduction of various energetic groups, such as nitro and azido (B1232118) groups, onto the triazole core is a key strategy in this area. researchgate.net
Furthermore, the development of new synthetic methodologies for the construction and functionalization of the 1,2,4-triazole ring is an ongoing area of investigation. doi.orgfrontiersin.orgresearchgate.net This includes the use of green chemistry principles to create more efficient and environmentally friendly synthetic routes. nih.gov The exploration of cycloaddition reactions and other novel strategies for ring formation continues to expand the toolkit available to chemists for accessing diverse 1,2,4-triazole structures. doi.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-nitro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAMCWVPBITOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NN1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3 Nitro 1h 1,2,4 Triazole and Its Derivatives
Direct Synthetic Routes to 5-bromo-3-nitro-1H-1,2,4-triazole
The direct synthesis of this compound (BNT) is a key process for obtaining this valuable energetic precursor. One established method involves a three-step synthesis to produce 5-hydrazino-3-nitro-1,2,4-triazole (HNT) starting from BNT, highlighting the availability of BNT as a foundational reagent. rsc.org While the specific, detailed industrial synthesis route for this compound is not extensively documented in the provided results, the synthesis of its isomer, 3-bromo-5-nitro-1,2,4-triazole, is mentioned. chemicalbook.com
Furthermore, the reactivity of the bromo and nitro-substituted triazole core is demonstrated in the synthesis of N-methylated derivatives. For instance, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole can be prepared from 3-bromo-5-nitro-1H-1,2,4-triazole. prepchem.com This reaction involves the treatment of the starting triazole with sodium hydroxide (B78521) and dimethyl sulphate in acetone, followed by purification. prepchem.com
Functionalization Strategies for the 1,2,4-Triazole (B32235) Ring System
The synthesis of substituted 1,2,4-triazoles, including halogenated and nitrated derivatives, relies on a variety of functionalization strategies applied to the core triazole ring.
Introduction of Halogen Substituents onto the Triazole Core
The introduction of halogen atoms onto the triazole ring is a fundamental transformation. While specific methods for the direct bromination of 3-nitro-1H-1,2,4-triazole to yield the target compound are not detailed in the provided search results, general principles of halogenation of azoles can be inferred. For the related 1,2,3-triazole system, methods for synthesizing 4-chloro, 4-bromo, and 4-iodo derivatives from terminal alkynes and organic azides have been developed. researchgate.net These reactions often proceed via key halo-triazole intermediates. researchgate.net For instance, chlorine-water can convert osazones into osotriazoles and chlorinate them at the 4-position. researchgate.net Such electrophilic halogenation approaches could potentially be adapted for the 1,2,4-triazole series.
Nitration of 1,2,4-Triazole Frameworks
Nitration is a common method for the synthesis of nitro-substituted triazoles. This typically involves the use of strong nitrating agents under controlled acidic conditions. For example, the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), a related energetic material, is often achieved through the direct nitration of 1,2,4-triazol-5-one (B2904161) (TO). This exothermic reaction requires careful temperature management.
Another approach to nitro-triazoles involves the chemical modification of amino-triazole precursors. For instance, 3-amino-1,2,4-triazole can be dissolved in a mineral acid and treated with an aqueous solution of an inorganic nitrite, such as sodium nitrite, to yield the corresponding nitro derivative. The alkylation of 4(5)-nitro-1,2,3-triazole has also been explored, which typically results in a mixture of N1, N2, and N3-alkylated products, demonstrating the reactivity of the nitrated triazole ring. nih.gov
Multi-component Reactions for Substituted Triazoles
Multi-component reactions (MCRs) offer an efficient and convergent approach to constructing substituted 1,2,4-triazoles. organic-chemistry.orgacs.org These reactions allow for the direct synthesis of complex triazole derivatives in a single step from readily available starting materials. acs.org One such process enables the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines without the need for a transition metal catalyst. organic-chemistry.orgacs.org The reaction proceeds through the formation of an imidate intermediate, which then condenses and cyclizes to form the triazole ring. organic-chemistry.org The regioselectivity of nitrogen placement in the newly formed ring can be high. organic-chemistry.orgacs.org
The following table summarizes a selection of multi-component reactions for the synthesis of substituted 1,2,4-triazoles:
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Anilines, amino pyridines, or pyrimidines; tosylamidoxime | Acid catalyst (e.g., ethanesulfonic acid) | 1-Aryl-1,2,4-triazoles | organic-chemistry.orgacs.org |
| 1,3-Diones, β-nitrostyrenes, aldehyde hydrazones | Sodium carbonate (metal-free) | 1,2,4-Triazole-based hybrids | rsc.org |
| 5-Amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate | APTS catalyst, ethanol, reflux | organic-chemistry.orgresearchgate.netTriazolo[4,3-a]pyrimidines | nih.gov |
General Ring Construction Approaches for 1,2,4-Triazoles
A variety of general methods exist for the construction of the 1,2,4-triazole ring itself. These methods often involve the cyclization of linear precursors. A simple and efficient method involves the microwave-assisted reaction of hydrazines and formamide (B127407) in the absence of a catalyst. organic-chemistry.org Another approach is the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols. organic-chemistry.org
Copper-catalyzed reactions are also prevalent, enabling the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions in the presence of air. organic-chemistry.org Furthermore, one-pot processes have been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org
The table below provides an overview of various ring construction methods for 1,2,4-triazoles:
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| Hydrazines, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrochemical reaction | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.org |
| Nitriles, 2-Aminopyridines or Amidines | Copper(I) complex catalyst, Air | 1,2,4-Triazole derivatives | organic-chemistry.org |
| Carboxylic acids, Primary amidines, Monosubstituted hydrazines | One-pot process | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
| Hydrazones, Aliphatic amines | Iodine catalyst, Oxidative conditions | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
Chemical Reactivity and Derivatization of 5 Bromo 3 Nitro 1h 1,2,4 Triazole
Transformations Involving the Nitro Group
The strongly electron-withdrawing nitro group is a key player in the reactivity of 5-bromo-3-nitro-1H-1,2,4-triazole, participating in nucleophilic substitution and reductive modifications, while also activating the triazole ring system.
Nucleophilic Substitution of the Nitro Group
The nitro group in nitro-substituted azoles, including 1-substituted 3-nitro-1H-1,2,4-triazoles, can be displaced by nucleophiles. For instance, in the presence of ethanolic potassium hydroxide (B78521), 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole undergoes not only dehydrochlorination but also nucleophilic substitution of the nitro group by an ethoxy group. osi.lv This type of nucleophilic exchange has also been observed in methanol (B129727) and n-propanol solutions of potassium hydroxide. osi.lv
The mechanism of this substitution can sometimes proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, as seen in the reaction of 4-alkyl-6-nitro-4,7-dihydro-1,2,4-triazolo[5,1-c] rsc.orgwikipedia.orgacs.orgtriazine-7-ones with morpholine. doaj.org At elevated temperatures, this reaction yields products where the nitro group is substituted by the amine. doaj.org
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole | Ethanolic potassium hydroxide | 1-(2-chloroethyl)-3-ethoxy-1H-1,2,4-triazole | Nucleophilic substitution |
| 4-alkyl-6-nitro-4,7-dihydro-1,2,4-triazolo[5,1-c] rsc.orgwikipedia.orgacs.orgtriazine-7-one | Morpholine (at elevated temperatures) | Product of nitro group substitution by morpholine | Nucleophilic substitution (ANRORC mechanism) |
Reductive Modifications of the Nitro Functionality
The nitro group is readily reduced to other nitrogen-containing functional groups, a common transformation in the chemistry of nitro compounds. wikipedia.org The specific product of the reduction depends on the reagents and reaction conditions employed. Common transformations include reduction to amines, hydroxylamines, and oximes. wikipedia.org
For aromatic nitro compounds, a variety of methods exist for their reduction to anilines, including catalytic hydrogenation (e.g., using Raney nickel or palladium-on-carbon), reduction with iron in acidic media, or using sodium hydrosulfite. wikipedia.org Metal hydrides are generally not used for this transformation as they tend to form azo compounds. wikipedia.org The reduction of nitroarenes can also yield aryl hydroxylamines using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org
| Functional Group Transformation | Typical Reagents |
|---|---|
| Nitro to Amine | Catalytic hydrogenation (Raney Ni, Pd/C), Fe/acid, Na2S2O4 wikipedia.org |
| Nitro to Hydroxylamine | Zn/NH4Cl, electrolytic reduction wikipedia.org |
| Nitro to Oxime | SnCl2, CrCl2 wikipedia.org |
Activating Effects of the Nitro Group on Ring Systems
The nitro group is a potent electron-withdrawing group, a property that significantly deactivates aromatic rings towards electrophilic substitution while activating them towards nucleophilic attack. nih.gov This effect is due to resonance with the aromatic system, which decreases the π-electron density of the ring. rsc.orgnih.gov In the case of nitrotriazoles, the presence of a pyridine-type nitrogen atom further enhances this effect, leading to an increased electron affinity of the heterocyclic system. rsc.org This activation facilitates nucleophilic substitution reactions on the triazole ring.
Transformations Involving the Bromine Substituent
The bromine atom at the 5-position of the triazole ring serves as a versatile handle for further functionalization through nucleophilic displacement and cross-coupling reactions.
Nucleophilic Displacement of Bromine
The bromine atom on the triazole ring can act as a leaving group in nucleophilic substitution reactions. For instance, the bromine at the C3 position of 3-bromo-1H-1,2,4-triazol-5-ol is an effective leaving group, allowing for the introduction of various substituents. This reactivity is also observed in other brominated triazoles, where the bromine can be displaced by nucleophiles such as amines and thiols. In the case of 5-bromo-1,2,3-triazines, nucleophilic aromatic substitution with phenols has been demonstrated to proceed, yielding 5-aryloxy-1,2,3-triazines. acs.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. An efficient palladium-catalyzed Suzuki cross-coupling method has been developed for 5-bromo-1,2,3-triazine, allowing for the synthesis of a variety of (hetero)aryl-1,2,3-triazines. uzh.chresearchgate.netnih.govchemrxiv.org This methodology has been shown to be successful with a range of structurally and electronically diverse boronic acids, achieving yields of up to 97%. uzh.chresearchgate.net The resulting products can be further diversified, for example, into pyrimidines and pyridines. uzh.chresearchgate.net
| Reactant | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2, Ag2CO3 | 5-(4-tert-butylphenyl)-1,2,3-triazine uzh.ch |
| 5-bromo-1,2,3-triazine | Various boronic acids | Pd catalyst | 5-(hetero)aryl-1,2,3-triazines researchgate.net |
Perfluoroalkylation via Bromine Activation
While specific research on the perfluoroalkylation of this compound via bromine activation is not extensively detailed in the provided results, the reactivity of similar bromo-substituted heterocyclic compounds suggests a potential pathway. Generally, the carbon-bromine bond in such systems can be activated by transition metal catalysts, often palladium or copper, to facilitate cross-coupling reactions. In the context of perfluoroalkylation, this would involve the reaction of the activated triazole with a perfluoroalkylating agent, such as perfluoroalkyl iodides or bromides, in the presence of a suitable catalyst and base. The electron-withdrawing nature of the nitro group and the triazole ring would likely influence the reactivity of the C-Br bond, potentially requiring specific catalytic systems to achieve efficient conversion.
Reactivity of the 1H-1,2,4-Triazole Ring System
The 1H-1,2,4-triazole ring in this compound is a key site for various chemical modifications. Its reactivity is influenced by the presence of three nitrogen atoms and the electron-withdrawing effects of the bromo and nitro substituents.
The nitrogen atoms of the 1,2,4-triazole (B32235) ring are susceptible to electrophilic attack, leading to N-substituted derivatives. The regioselectivity of these reactions is a critical aspect, often resulting in a mixture of isomers. In the case of substituted 1,2,3-triazoles, alkylation in basic media can lead to the formation of N1, N2, and N3 isomers. nih.gov The specific substitution pattern is influenced by the nature of the electrophile, the reaction conditions, and the electronic properties of the substituents on the triazole ring. nih.gov For instance, the alkylation of 4(5)-nitro-1,2,3-triazole has been shown to yield a mixture of N1-, N2-, and N3-alkylation products, regardless of the alkylating agent used. nih.gov
The carbon atoms of the triazole ring, particularly those bearing leaving groups like the bromine atom, are susceptible to nucleophilic attack. This is a common strategy for introducing new functional groups onto the triazole core. The electron-withdrawing nitro group enhances the electrophilicity of the ring carbons, facilitating nucleophilic aromatic substitution (SNAr) reactions. For example, in 5-bromo-1,2,3-triazines, a related heterocyclic system, the C5-bromo substituent can be displaced by various nucleophiles, such as phenols, in the presence of a base to form 5-aryloxy-1,2,3-triazines. acs.org This type of reaction is a powerful tool for the synthesis of diverse substituted triazoles.
Achieving regioselectivity in the alkylation and functionalization of the 1,2,4-triazole ring is a significant challenge and an area of active research. The outcome of these reactions is highly dependent on factors such as the choice of base, solvent, and electrophile. beilstein-journals.org For instance, in the alkylation of 4-phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione, different alkylating agents lead to specific N- or S-alkylation products. uzhnu.edu.ua Density functional theory (DFT) calculations are often employed to understand and predict the regioselectivity of these reactions by examining the relative stabilities of the possible isomeric products and the nature of the transition states. beilstein-journals.org The directing effects of existing substituents on the triazole ring also play a crucial role in determining the site of functionalization. acs.org
Table 1: Examples of Regioselective Reactions in Triazole Systems
| Starting Material | Reagent(s) | Product(s) | Reference |
| 4(5)-nitro-1,2,3-triazole | Alkyl halides, dialkyl sulfates | N1-, N2-, and N3-alkylated isomers | nih.gov |
| 5-bromo-1,2,3-triazine | Phenols, base | 5-aryloxy-1,2,3-triazines | acs.org |
| 4-phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione | Methallyl chloride | 5-(Methallylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | uzhnu.edu.ua |
This table is for illustrative purposes and showcases regioselectivity in related triazole systems.
A significant derivatization of this compound is its conversion to 5-hydrazino-3-nitro-1,2,4-triazole (HNT). This transformation is achieved through a multi-step synthesis starting from the bromo-nitro precursor. rsc.org The resulting hydrazino derivative is a versatile platform for the synthesis of energetic compounds due to its amphoteric nature, allowing for the formation of both cationic and anionic salts. rsc.org
Tautomerism and Equilibrium Studies in Substituted Triazoles
Substituted 1,2,4-triazoles, including derivatives of this compound, can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. Prototropic tautomerism is a key characteristic of the 1,2,4-triazole ring. researchgate.net The position of the tautomeric equilibrium is influenced by the nature and position of the substituents on the ring, the solvent, and the temperature. researchgate.netnih.gov
Computational methods, such as quantum-chemical calculations, are instrumental in studying the relative stabilities of different tautomers and predicting the predominant form under specific conditions. researchgate.netnih.gov Spectroscopic techniques, particularly NMR and UV-vis spectroscopy, are used to experimentally investigate tautomeric equilibria. researchgate.net For example, in 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, theoretical modeling combined with experimental UV-vis spectra helps to elucidate the influence of substituents on the tautomeric equilibrium. researchgate.net The study of tautomerism is crucial as it significantly impacts the chemical reactivity and biological activity of triazole derivatives. researchgate.netnih.gov The different tautomers can exhibit distinct electronic properties and abilities to participate in intermolecular interactions like hydrogen bonding. nih.gov
Computational and Theoretical Investigations of 5 Bromo 3 Nitro 1h 1,2,4 Triazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of triazole derivatives from first principles.
Density Functional Theory (DFT) for Structural and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 5-bromo-3-nitro-1H-1,2,4-triazole, DFT, often using functionals like B3LYP with basis sets such as 6-311++G**, can be employed to optimize the molecular geometry. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated. Furthermore, DFT calculations can predict various spectroscopic properties. For instance, vibrational frequency analysis can generate theoretical infrared (IR) and Raman spectra. nih.gov These predicted spectra are invaluable for interpreting experimental data and identifying characteristic vibrational modes, such as the stretching frequencies of N-H, C=N, and N=N bonds within the triazole ring, as well as the symmetric and asymmetric stretches of the nitro (NO2) group. ijsr.net
Tautomeric Energy Landscape and Stability
The 1,2,4-triazole (B32235) ring is prone to prototropic tautomerism, where a hydrogen atom migrates between different nitrogen atoms of the ring. For a substituted triazole like this compound, several tautomeric forms are possible. Theoretical studies on similar bromo-1,2,4-triazoles and 3-nitro-1,2,4-triazoles have shown that the relative stability of these tautomers can be evaluated computationally. ijsr.netresearchgate.net
By calculating the ground-state energies of each possible tautomer (e.g., 1H, 2H, and 4H forms) using quantum chemical methods, a tautomeric energy landscape can be constructed. These calculations typically indicate that the 1H-tautomer is the most stable form for 5-substituted 3-nitro-1,2,4-triazoles, both in the gas phase and in solution. researchgate.net The relative energies determine the equilibrium population of each tautomer under given conditions, which is crucial for understanding the compound's reactivity and its interactions with other molecules. researchgate.net
Electronic Structure Descriptors (HOMO/LUMO, Molecular Electrostatic Potential)
Electronic structure descriptors provide insight into the reactivity and electronic nature of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) is another key descriptor, which maps the electrostatic potential onto the electron density surface of the molecule. The MEP provides a visual representation of the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring, while the hydrogen atom on the ring would be a site of positive potential. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
While specific molecular dynamics (MD) simulations for this compound are not readily found in the literature, this technique is widely applied to similar compounds like NTO to understand their behavior in condensed phases. rsc.org MD simulations model the physical movements of atoms and molecules over time based on a force field, providing insights into conformational flexibility and intermolecular interactions. pensoft.netbohrium.com For this compound, MD could be used to study how molecules pack in a crystal lattice and to analyze the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the material's bulk properties.
Theoretical Prediction of Reactivity and Selectivity
The reactivity of this compound can be predicted using theoretical methods. Its use as a starting material for synthesizing other compounds, such as through the nucleophilic substitution of the bromine atom to produce 5-hydrazino-3-nitro-1,2,4-triazole, provides experimental evidence of its reactivity. rsc.org
Theoretical approaches can model these reactions. The analysis of electronic structure descriptors like the MEP and Fukui functions (derived from DFT) can identify the most probable sites for electrophilic and nucleophilic attack. For example, the bromine atom is a potential leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. mdpi.com Computational chemistry can be used to calculate the activation energies for different reaction pathways, thereby predicting the most likely products and the selectivity of the reaction under various conditions.
Future Research Directions and Perspectives
Innovations in Synthetic Methodologies for Substituted Triazoles
The synthesis of substituted 1,2,4-triazoles is a field of continuous development, driven by the need for more efficient, selective, and environmentally benign methods. researchgate.netfrontiersin.org Future research will likely focus on overcoming the limitations of traditional multi-step syntheses, which often require harsh conditions. acs.org
Key areas for innovation include:
Microwave-Assisted Synthesis: This technique has already shown promise in drastically reducing reaction times and improving yields for 1,2,4-triazole (B32235) derivatives. frontiersin.orgnih.gov Future work could optimize microwave-assisted protocols for the synthesis of complex, poly-substituted triazoles, including those with thermally sensitive functional groups. nih.gov For instance, methods that previously took hours under conventional heating have been completed in minutes with high yields using microwave irradiation. frontiersin.orgnih.gov
Catalytic Systems: Copper-catalyzed reactions, particularly azide-alkyne cycloadditions (CuAAC), are a cornerstone of triazole synthesis. nih.govmdpi.com However, the future lies in developing novel catalytic systems that are cheaper, less toxic, and more versatile. frontiersin.orgnih.gov Research into metal-free cycloaddition reactions and the use of other transition metals could provide alternative regioselective pathways to access a wider variety of triazole isomers. frontiersin.orgresearchgate.net The development of ionic liquid-supported copper catalysts represents another green approach, offering high yields under microwave heating. mdpi.com
Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient for building molecular diversity. organic-chemistry.org Future efforts will likely focus on designing new MCRs that allow for the direct assembly of highly functionalized 1,2,4-triazoles from simple and readily available starting materials, such as anilines, nitriles, and hydrazines. acs.orgorganic-chemistry.org These methods offer significant advantages in terms of atom economy and reduced waste generation.
A summary of emerging synthetic strategies is presented in the table below.
| Synthetic Innovation | Key Advantages | Representative Reaction |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, green chemistry approach. nih.gov | Cyclization and heterocyclization reactions completed in minutes instead of hours. frontiersin.orgnih.gov |
| Novel Catalytic Systems | Improved regioselectivity, broader substrate scope, use of inexpensive and non-toxic catalysts. acs.orgfrontiersin.org | Copper-catalyzed oxidative coupling of amidines and nitriles using air as the oxidant. acs.org |
| Multi-Component Reactions | High efficiency, atom economy, rapid generation of diverse molecular libraries from simple precursors. organic-chemistry.org | One-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines. organic-chemistry.org |
Unveiling Novel Reactivity Patterns and Mechanistic Insights
A deeper understanding of the reactivity of the 5-bromo-3-nitro-1H-1,2,4-triazole ring system is crucial for its application. The interplay between the electron-withdrawing nitro group, the labile bromo substituent, and the triazole ring's inherent aromaticity creates a complex chemical landscape.
Future research should aim to:
Elucidate Decomposition Pathways: For applications in energetic materials, understanding the thermal decomposition mechanism is paramount. rsc.org Studies combining thermal analysis (like TG-FTIR) with mass spectrometry can identify gaseous decomposition products and elucidate the fragmentation pathways, revealing how substituents like nitro groups affect thermal stability. rsc.orgbohrium.com
Explore Nucleophilic Substitution: The bromine atom at the C5 position is a prime site for nucleophilic substitution, allowing for the introduction of various functional groups (e.g., azido (B1232118), amino, cyano) to create a library of new derivatives with tailored properties. Mechanistic studies, including kinetic analysis and computational modeling, can provide insights into the reaction pathways and transition states of these substitutions.
Investigate Cycloaddition Reactions: The triazole ring itself can participate in or be formed through cycloaddition reactions. researchgate.net Mechanistic investigations using experimental methods like Hammett correlations and theoretical quantum calculations can clarify whether these reactions proceed via concerted or non-concerted pathways, which is essential for controlling regioselectivity. researchgate.netacs.org
Study Redox Chemistry: The nitro group is redox-active and can be reduced to form amino or other nitrogen-containing functionalities. nih.govnih.gov Understanding the electrochemical properties and the enzymatic or chemical reduction of nitrotriazoles can open avenues for their use as prodrugs or in sensor applications. nih.govnih.gov Studies have shown that the trypanocidal activity of some nitrotriazoles depends on their enzymatic reduction by type I nitroreductases. nih.gov
Advancements in Computational Chemistry Applications for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules and for predicting their properties before their synthesis. researchgate.netlbl.gov For substituted triazoles, this approach offers a powerful way to screen potential candidates for specific applications.
Future computational research should focus on:
Predicting Energetic Properties: For energetic materials, DFT calculations can accurately predict key performance parameters such as density, heat of formation, detonation velocity, and pressure. nih.govcdnsciencepub.com By modeling series of substituted triazoles, researchers can identify specific functional groups and substitution patterns that enhance energetic performance while maintaining acceptable thermal stability. cdnsciencepub.com
Crystal Structure Prediction: The crystal packing of a molecule significantly influences its bulk properties, especially its density, which is a critical factor for energetic materials. nih.govcaltech.edu Advanced computational techniques can simulate crystal structures and predict the most stable polymorphs, providing crucial data for materials design. nih.govcaltech.edu
Understanding Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. acs.org This provides deep mechanistic insight into synthetic routes and reactivity patterns, helping to explain experimental observations such as regioselectivity in cycloaddition reactions. acs.orgacs.org
Quantitative Structure-Property Relationships (QSPR): By developing QSPR models using machine learning algorithms trained on computational and experimental data, it is possible to rapidly predict the properties of a vast number of virtual compounds. mdpi.com This high-throughput virtual screening can accelerate the discovery of new triazole derivatives with desired characteristics, be it for materials science or other applications. mdpi.comrsc.org
The table below summarizes the application of computational methods in triazole research.
| Computational Application | Predicted Properties | Significance |
| Energetic Material Design | Density, Heat of Formation, Detonation Velocity, Impact Sensitivity. cdnsciencepub.com | Enables the rational design and pre-screening of high-performance, insensitive energetic compounds. cdnsciencepub.commdpi.com |
| Crystal Packing Simulation | Crystal Density, Space Group, Polymorph Stability. nih.govcaltech.edu | Crucial for predicting bulk properties and identifying the most stable crystalline forms of new materials. caltech.edu |
| Mechanistic Studies | Transition State Geometries, Activation Energies, Reaction Pathways. acs.orgacs.org | Provides fundamental understanding of reaction outcomes and helps optimize synthetic conditions. acs.org |
Expanding the Scope of Material Science Applications
While much of the interest in nitro-substituted triazoles is in the field of energetic materials, their unique electronic and structural features make them promising candidates for a broader range of material science applications. researchgate.net
Future research could explore:
Heat-Resistant Polymers: The high thermal stability inherent in the triazole ring makes it an excellent building block for heat-resistant polymers and materials. researchgate.net Incorporating this compound derivatives as monomers or additives could lead to new polymers with enhanced thermal and oxidative stability.
Electron-Transport Materials: The electron-deficient nature of the 1,2,4-triazole ring gives it excellent electron-transport and hole-blocking properties. researchgate.net This suggests potential applications in organic electronics, such as in the host materials for phosphorescent organic light-emitting diodes (OLEDs). researchgate.net
Functional π-Conjugated Systems: By strategically substituting the bromo and nitro groups with other functional moieties, it is possible to create novel donor-acceptor π-conjugated materials. researchgate.net These materials could be investigated for applications in molecular recognition, chemical sensing, or as components in solar cells. researchgate.net
Coordination Polymers and MOFs: The nitrogen atoms of the triazole ring are excellent ligands for coordinating with metal ions. This can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. researchgate.net The bromo and nitro groups can further functionalize the pores of these materials or influence their electronic and catalytic properties.
The exploration of these diverse research avenues will undoubtedly lead to a deeper understanding of this compound and unlock the full potential of its derivatives in a wide array of scientific and technological fields. numberanalytics.com
Q & A
Basic Research Questions
Q. How can the synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole be optimized for reproducibility and yield?
- Methodological Answer : Synthesis typically involves sequential nitration and bromination of 1H-1,2,4-triazole precursors. Key parameters include:
- Temperature control : Nitration reactions often require low temperatures (0–5°C) to avoid side reactions, while bromination may proceed at room temperature .
- Stoichiometry : Use a 1.2:1 molar ratio of brominating agents (e.g., N-bromosuccinimide) to ensure complete substitution .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify nitro (1520–1350 cm⁻¹, asymmetric stretching) and C-Br (600–500 cm⁻¹) functional groups .
- NMR : Use -NMR to confirm triazole ring protons (δ 8.5–9.0 ppm) and -NMR for nitro-group carbons (δ 140–150 ppm) .
- GC-MS : Quantify purity and detect impurities; molecular ion peaks at m/z 197.95 (CHBrNO) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent photodegradation and hydrolysis .
- Decomposition Risks : Avoid exposure to moisture, strong acids/bases, and UV light, which can degrade nitro groups into amines or nitrites .
Advanced Research Questions
Q. How do thermodynamic properties of this compound influence its reactivity in high-energy applications?
- Methodological Answer :
- Heat Capacity : Measure using adiabatic calorimetry (e.g., Termis TAU-10) across 8–370 K to model entropy (S°) and enthalpy (H°) changes .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals exothermic decomposition peaks >200°C, critical for assessing explosive or oxidizer potential .
Q. What mechanisms underlie the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Competitive Inhibition : Structural analogs (e.g., 3-amino-1,2,4-triazole) act as His3 enzyme inhibitors by mimicking histidine precursors. Use kinetic assays (IC) with varying substrate concentrations to confirm .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina; prioritize nitro and bromine groups for binding affinity .
Q. How can contradictory spectral data for this compound derivatives be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., 1H vs. 2H) by analyzing crystal structures .
- Advanced NMR : Use -labeled samples or 2D NMR (HSQC, HMBC) to assign nitrogen environments and confirm substitution patterns .
Q. What environmental impacts arise from this compound, and how can they be mitigated?
- Methodological Answer :
- Ecotoxicology : Perform OECD 201/202 tests on Daphnia magna to assess acute aquatic toxicity (LC < 10 mg/L indicates high risk) .
- Biodegradation : Screen for microbial degradation pathways (e.g., nitroreductase activity) under aerobic/anaerobic conditions; monitor via LC-MS for intermediate metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
